molecular formula C5H5N5O B1234612 8-Oxo-7,8-dihydrodeoxyguanine CAS No. 6957-76-2

8-Oxo-7,8-dihydrodeoxyguanine

Cat. No.: B1234612
CAS No.: 6957-76-2
M. Wt: 151.13 g/mol
InChI Key: LEFZRUQODOYVMO-UHFFFAOYSA-N
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Description

8-Oxo-7,8-dihydrodeoxyguanine (8-oxodG) is a premier biomarker for investigating oxidative stress and its profound implications in genomic instability, disease pathogenesis, and redox-sensitive signaling [1] [2] . This major product of guanine oxidation is inherently mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions; this property makes it an invaluable tool for studying mutagenic processes and the associated DNA repair pathways, particularly base excision repair (BER) involving OGG1 and MUTYH glycosylases [3] [4] . Beyond its classical role as a pre-mutagenic lesion, 8-oxodG is now recognized as an epigenetic-like mark that influences gene expression by modulating transcription factor binding and potentially affecting the landscape of other epigenetic modifications, thereby providing a direct link between oxidative stress and transcriptional regulation [1] [3] . Its significant accumulation in telomeric DNA, which is highly susceptible to oxidation, positions 8-oxodG as a critical molecule for research into telomere shortening, cellular senescence, and aging [5] . In neuroscience, the study of 8-oxodG provides insights into age-related genomic and functional mosaicism in post-mitotic neurons, linking oxidative genomic damage to neurodegenerative diseases [8] . Furthermore, its reliable detection in various biological samples solidifies its application as a key biomarker for assessing chronic oxidative stress in models of metabolic disease like gestational diabetes, and in evaluating the biological impact of high-linear energy transfer radiation [2] [7] .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6957-76-2

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

2-amino-7,9-dihydropurin-8-one

InChI

InChI=1S/C5H5N5O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11)

InChI Key

LEFZRUQODOYVMO-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)NC(=O)N2

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=O)N2

Other CAS No.

6957-76-2

Synonyms

8-hydroxydeoxyguanine
8-oxo-7,8-dihydrodeoxyguanine

Origin of Product

United States

Mechanisms of 8 Oxo 7,8 Dihydrodeoxyguanine Formation

Generation of Reactive Oxygen Species (ROS) and their Interaction with Deoxyguanosine

8-Oxo-7,8-dihydrodeoxyguanine (8-oxodG) is a major product of DNA oxidation, and its formation is intricately linked to the presence of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules and free radicals derived from molecular oxygen. tandfonline.com Guanine (B1146940) is the most susceptible of the four DNA bases to oxidation due to its low redox potential. mdpi.commdpi.com The interaction of ROS with the guanine base in DNA or with the free deoxyguanosine triphosphate (dGTP) in the nucleotide pool leads to the generation of 8-oxodG. nih.govmdpi.com This process can occur through both internal cellular activities and external environmental exposures. mdpi.com

Endogenous Sources of ROS Inducing this compound

Cellular metabolism is a primary endogenous source of ROS. mdpi.com A significant portion of ROS is generated within the mitochondria during oxidative metabolism, where a small percentage of oxygen is converted into superoxide (B77818) anions. nih.gov These reactive species can then lead to the formation of more potent oxidants. Inflammatory responses also contribute to endogenous ROS production, as inflammatory and epithelial cells generate ROS and reactive nitrogen species (RNS), leading to oxidative DNA damage. mdpi.com In fact, it is estimated that thousands of 8-oxodG lesions can form daily in a single human cell under normal physiological conditions. mdpi.com

Endogenous SourceKey ROS Produced
Mitochondrial RespirationSuperoxide anion (O₂⁻)
Inflammatory CellsSuperoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂), Nitric oxide (NO)
PeroxisomesHydrogen peroxide (H₂O₂)
Cytochrome P450 EnzymesSuperoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂)

Exogenous Factors Contributing to this compound Accumulation

A variety of external agents can induce the formation of ROS and subsequently lead to the accumulation of 8-oxodG. mdpi.com Ionizing radiation, for instance, causes the radiolysis of water molecules, generating hydroxyl radicals that can damage DNA. researchgate.net Ultraviolet (UV) radiation is another well-known factor that promotes the generation of ROS. mdpi.com Environmental pollutants and certain chemicals are also significant contributors to the oxidative stress that results in 8-oxodG formation. nih.govnih.gov

Exogenous FactorMechanism of ROS Generation
Ionizing RadiationRadiolysis of water, producing hydroxyl radicals (•OH). researchgate.net
UV RadiationPhotosensitization reactions generating singlet oxygen (¹O₂) and other ROS. mdpi.com
Environmental PollutantsInduction of cellular metabolic pathways that produce ROS. nih.gov
Chemical CarcinogensMany chemicals are metabolized into reactive intermediates that generate ROS. researchgate.net

Direct Oxidation of Deoxyguanosine in DNA by Hydroxyl Radicals and Singlet Oxygen

The guanine base within the DNA helix is a primary target for direct oxidation by potent ROS like the hydroxyl radical (•OH) and singlet oxygen (¹O₂). tandfonline.commdpi.com Guanine's susceptibility stems from having the lowest reduction potential among the DNA bases. mdpi.com

The hydroxyl radical, a highly reactive species, can add to the C8 position of guanine, forming a C8-OH-adduct radical. mdpi.comresearchgate.net This intermediate can then undergo a one-electron oxidation and deprotonation to yield the stable 8-oxodG lesion. researchgate.net

Singlet oxygen, an electronically excited state of molecular oxygen, also reacts preferentially with guanine. mdpi.comresearchgate.net The proposed mechanism involves a [4+2] cycloaddition to the guanine base, leading to the formation of an unstable endoperoxide intermediate. wiley.com This intermediate can then rearrange to form 8-oxodG, among other oxidation products. wiley.com

Formation of 8-Oxo-7,8-dihydrodeoxyguanosine from Oxidized Nucleotide Pool (8-oxodGTP)

Besides the direct oxidation of guanine in DNA, 8-oxodG can be incorporated into the genome during DNA replication from the pool of free deoxynucleoside triphosphates. mdpi.comoup.com ROS can oxidize deoxyguanosine triphosphate (dGTP) in the cytoplasm to form 8-oxo-7,8-dihydrodeoxyguanosine triphosphate (8-oxodGTP). oup.comresearchgate.net

This oxidized nucleotide, 8-oxodGTP, is a mutagenic substrate for DNA synthesis. nih.govacs.org DNA polymerases can mistakenly incorporate 8-oxodGTP opposite adenine (B156593) in the template strand, leading to G:C to T:A transversion mutations in subsequent rounds of replication. mdpi.comnih.gov To counteract this, cells have sanitizing enzymes, such as MTH1 (MutT homolog 1), which hydrolyze 8-oxodGTP to 8-oxo-7,8-dihydrodeoxyguanosine monophosphate (8-oxodGMP), preventing its incorporation into DNA. oup.comembopress.org

Influence of Redox Homeostasis on this compound Formation Kinetics

The rate of 8-oxodG formation is heavily influenced by the cell's redox homeostasis, which is the balance between the production of reactive species and the capacity of antioxidant defense and repair systems to eliminate them. nih.gov An imbalance favoring oxidants leads to oxidative stress, which accelerates the rate of 8-oxodG formation. tandfonline.com

Cellular Recognition and Enzymatic Repair Pathways of 8 Oxo 7,8 Dihydrodeoxyguanine

Base Excision Repair (BER) Pathway for 8-Oxo-7,8-dihydrodeoxyguanine Excision

The primary and most crucial pathway for the removal of 8-oxoG from DNA is the Base Excision Repair (BER) pathway. nih.govmdpi.commdpi.com This multi-step process is initiated by a specialized DNA glycosylase that recognizes and excises the damaged base. nih.govmdpi.com

The key enzyme that initiates the BER pathway for 8-oxoG is 8-Oxoguanine DNA Glycosylase 1 (OGG1). mdpi.comscilit.compan.pl OGG1 is a bifunctional DNA glycosylase, meaning it possesses both glycosylase and AP lyase activity. pan.plnih.gov Its primary role is to locate and recognize 8-oxoG when it is paired with cytosine (8-oxoG:C) within the DNA double helix. nih.govmdpi.com

Upon recognition, OGG1 catalyzes the hydrolysis of the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar backbone. mdpi.comnih.gov This action releases the damaged base, creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. mdpi.comnih.gov The associated AP lyase activity of OGG1 then cleaves the phosphodiester backbone at the 3' side of the AP site through a β-elimination reaction, resulting in a single-strand break with a 3'-phospho-α,β-unsaturated aldehyde residue. nih.gov OGG1's ability to specifically identify and excise 8-oxoG is a critical first step in preventing mutations and maintaining genomic stability. mdpi.com

Interestingly, OGG1 complexed with the excised 8-oxoG base can also act as a guanine (B1146940) nucleotide exchange factor, activating small GTPases like RAS, which in turn can trigger pro-inflammatory signaling pathways. nih.govfrontiersin.org

Following the initial action of OGG1, the BER pathway continues with a series of coordinated enzymatic steps to restore the DNA to its original state. mdpi.com

AP Site Processing: The AP site created by OGG1 is further processed by AP Endonuclease 1 (APE1). mdpi.comnih.gov APE1 hydrolyzes the phosphodiester bond on the 5' side of the AP site, leaving a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue. nih.govfrontiersin.org This step is crucial for preparing the DNA for the next stage of repair.

DNA Synthesis: DNA Polymerase β (Pol β) is then recruited to the site. Pol β has two key functions: it removes the 5'-dRP residue and then inserts the correct nucleotide (guanine) opposite the cytosine on the complementary strand. mdpi.comnih.gov

Ligation: Finally, the nick in the DNA backbone is sealed by DNA Ligase III, which forms a phosphodiester bond to complete the repair process. mdpi.comnih.gov The X-ray repair cross-complementing protein 1 (XRCC1) acts as a scaffold protein, coordinating the activities of Pol β and Ligase III to ensure the efficiency of the repair process. mdpi.comnih.gov

Table 1: Key Enzymes in the Base Excision Repair (BER) Pathway for 8-OxoG

EnzymeFunction
8-Oxoguanine DNA Glycosylase 1 (OGG1) Recognizes and excises 8-oxoG from a C:8-oxoG pair, creating an AP site. mdpi.comscilit.compan.plnih.gov
AP Endonuclease 1 (APE1) Processes the AP site by cleaving the phosphodiester backbone. mdpi.comnih.govfrontiersin.org
DNA Polymerase β (Pol β) Removes the remaining sugar fragment and inserts the correct nucleotide. mdpi.comnih.gov
DNA Ligase III / XRCC1 Seals the nick in the DNA backbone to complete the repair. mdpi.comnih.gov

Role of 8-Oxoguanine DNA Glycosylase 1 (OGG1) in Initiating this compound Repair

Mismatch Repair (MMR) System Interaction with this compound Adducts (e.g., MUTYH)

If 8-oxoG is not repaired before DNA replication, its ambiguous nature can lead to the misincorporation of adenine (B156593) (A) opposite the lesion, forming an 8-oxoG:A mismatch. mdpi.comnih.gov This mismatch is a direct precursor to a G:C to T:A transversion mutation if not corrected. nih.gov The Mismatch Repair (MMR) system, in conjunction with specific glycosylases, plays a crucial role in preventing this outcome.

The key player in this context is the MutY Homolog (MUTYH), a DNA glycosylase that specifically recognizes the 8-oxoG:A mispair. nih.govfrontiersin.org Unlike OGG1, which removes the damaged base, MUTYH excises the undamaged adenine base from the newly synthesized strand. nih.govnih.gov This action creates an AP site opposite the 8-oxoG lesion. The subsequent steps of the BER pathway (involving APE1, a DNA polymerase, and a ligase) are then employed to insert a cytosine (C) opposite the 8-oxoG. frontiersin.org This restores the original 8-oxoG:C configuration, which can then be correctly repaired by OGG1. mdpi.com

There is evidence of cooperation between the BER and MMR pathways. For instance, the MutSα complex (composed of MSH2 and MSH6) of the MMR system can recognize 8-oxoG/A mismatches and has been shown to physically associate with and enhance the activity of MUTYH. mdpi.com This interaction suggests a coordinated effort to reduce replication errors caused by oxidative damage. mdpi.com

Nucleotide Pool Sanitization by 8-Oxo-7,8-dihydrodeoxyguanosine 5′-Triphosphate Pyrophosphohydrolase (MTH1)

In addition to the direct oxidation of guanine in DNA, 8-oxoG can also arise from the oxidation of the free deoxyguanosine triphosphate (dGTP) nucleotide pool, forming 8-oxo-7,8-dihydrodeoxyguanosine 5′-triphosphate (8-oxo-dGTP). nih.govnih.gov This oxidized nucleotide can be readily incorporated into DNA by polymerases, leading to mutations. mdpi.comresearchgate.net

To prevent this, cells employ a "nucleotide pool sanitization" mechanism, primarily carried out by the enzyme MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). nih.govnih.govresearchgate.net MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-7,8-dihydrodeoxyguanosine 5'-monophosphate (8-oxo-dGMP). researchgate.netnih.gov Since DNA polymerases can only utilize nucleoside triphosphates, the conversion to a monophosphate form effectively prevents the incorporation of the damaged nucleotide into the DNA strand. researchgate.net

Another enzyme, NUDT5, has been identified to hydrolyze 8-oxo-dGDP to the monophosphate form, further contributing to the sanitization of the nucleotide pool and preventing the formation of mutagenic 8-oxo-dGTP. nih.govembopress.org

Table 2: Enzymes Involved in Nucleotide Pool Sanitization

EnzymeSubstrateProductFunction
MTH1 (NUDT1) 8-oxo-dGTP8-oxo-dGMPPrevents incorporation of oxidized guanine into DNA. nih.govresearchgate.netnih.gov
NUDT5 8-oxo-dGDP8-oxo-dGMPContributes to nucleotide pool cleanup. nih.govembopress.org

Translesion Synthesis (TLS) Polymerases and this compound Bypass

When a replicative DNA polymerase encounters an 8-oxoG lesion that has escaped repair, the replication fork can stall. nih.govoup.com To overcome this blockage and allow replication to continue, cells can utilize a process called Translesion Synthesis (TLS). nih.govfrontiersin.org TLS employs specialized, low-fidelity DNA polymerases that can synthesize DNA across the damaged template. oup.comfrontiersin.org

Several TLS polymerases have been shown to interact with 8-oxoG, with varying degrees of accuracy:

DNA Polymerase η (Pol η): Can efficiently and accurately bypass 8-oxoG by preferentially inserting the correct nucleotide, cytosine. nih.govresearchgate.net

DNA Polymerase λ (Pol λ): Can bypass 8-oxoG in both an error-free manner (inserting cytosine) and an error-prone manner (inserting adenine). mdpi.comfrontiersin.org

DNA Polymerase κ (Pol κ): Inefficiently bypasses 8-oxoG but shows a preference for inserting cytosine. nih.gov

PrimPol: A dual-function enzyme with primase and polymerase activities that can bypass 8-oxoG by incorporating either cytosine or adenine. oup.com

While TLS allows the cell to tolerate DNA damage and complete replication, the error-prone nature of some TLS polymerases means that it can also be a source of mutations. frontiersin.org

Regulation and Coordination of this compound Repair Enzymes

The intricate network of pathways involved in repairing and tolerating 8-oxoG requires tight regulation and coordination to ensure genomic stability. This regulation occurs at multiple levels:

Protein-Protein Interactions: As mentioned, MUTYH interacts with the MMR protein MutSα, suggesting a coordinated response to replication errors. mdpi.com Similarly, the BER proteins XRCC1, LIG3, and POL β are thought to work together in a complex. mdpi.com There is also evidence that OGG1 and APE1 interact directly, potentially facilitating the handoff of the DNA substrate from one enzyme to the next to ensure timely repair. nih.gov

Post-Translational Modifications: The activity of repair enzymes can be modulated by post-translational modifications. For example, the acetylation of OGG1 by the p300 protein has been shown to play a role in its in vivo repair activity. oup.com Monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA) is a key signal for recruiting TLS polymerases to stalled replication forks. oup.comfrontiersin.org

Transcriptional Regulation: The expression of repair enzymes can be induced in response to cellular stress. For example, oxidative stress can induce the transcription of APE1 and OGG1. jpp.krakow.pljpp.krakow.pl In some cancers, the expression and activity of these enzymes are altered. jpp.krakow.pljpp.krakow.pl For instance, some studies have found lower OGG1 activity but higher MTH1 activity in lung tumors compared to normal tissue. jpp.krakow.pl

Substrate/Product Binding: The binding of OGG1 to its product, the excised 8-oxoG base, is very tight and can inhibit its glycosylase activity. nih.gov This product inhibition may play a regulatory role. The resulting OGG1-8-oxoG complex can then take on a new role in cell signaling. nih.govoup.com

This complex interplay of repair pathways and regulatory mechanisms highlights the critical importance of defending the genome against the mutagenic threat of this compound. nih.gov

Repair Efficiency and Variability Across Different Cell Types and Organisms

The efficiency of the cellular machinery in repairing this compound (8-oxodG) is not uniform; it exhibits significant variability depending on the cell type, tissue, organism, and the specific enzymatic components involved. This variation reflects the diverse metabolic states, exposure to oxidative stress, and evolutionary adaptations of different biological systems. The primary pathway for removing 8-oxodG is base excision repair (BER), and the activity of its key enzymes, such as 8-oxoguanine DNA glycosylase (OGG1) and MutY homolog (MUTYH), is a major determinant of this variability. wikipedia.orgsjsu.edufrontiersin.org

Research indicates that even within a single organism, the capacity to repair 8-oxodG differs from one tissue to another. For instance, studies in humans have revealed that the expression of OGG1 mRNA varies considerably among tissues. molbiolcell.org The brain, both in adults and fetuses, shows the largest amounts of OGG1 mRNAs. molbiolcell.org High levels are also found in the kidney, thymus, testis, and ovary. molbiolcell.org This differential expression suggests a tissue-specific demand for repairing oxidative DNA damage, which may be linked to the tissue's metabolic rate and oxygen consumption. For example, the high metabolic activity in the brain generates substantial reactive oxygen species, necessitating robust repair mechanisms. frontiersin.org Similarly, OGG1 activity is crucial in the lungs, which are constantly exposed to a highly oxidative environment. alzdiscovery.orgmdpi.com

Comparisons of DNA incision activity in protein extracts from different tissues have shown quantifiable differences. One study measuring incision activity found that liver and brain extracts had distinct efficiencies. oup.com However, such comparisons can be complex, as some tissue extracts, like those from the colon and lung, may have high non-specific nuclease activity that can affect assay results. oup.com

Interactive Table 1: Relative OGG1 mRNA Expression in Various Human Tissues This table summarizes findings on the relative abundance of OGG1 mRNA transcripts across different human tissues. Levels are described qualitatively based on Northern blot analysis results.

TissueRelative OGG1 mRNA LevelPredominant mRNA VariantReference
Adult Brain Very High1.7-kb and 2.3-kb approx. equal molbiolcell.org
Fetal Brain Very High1.7-kb and 2.3-kb approx. equal molbiolcell.org
Kidney High1.7-kb > 2.3-kb molbiolcell.org
Thymus High1.7-kb > 2.3-kb molbiolcell.org
Testis High1.7-kb > 2.3-kb molbiolcell.org
Ovary High1.7-kb > 2.3-kb molbiolcell.org
Lung High1.7-kb > 2.3-kb molbiolcell.org
Jurkat Cells Moderate1.7-kb > 2.3-kb molbiolcell.org
HeLa S3 Cells Moderate1.7-kb > 2.3-kb molbiolcell.org

Variability is also pronounced across different cell lines, including those with genetic defects in DNA repair. Studies using extracts from xeroderma pigmentosum (XP) cells, which have defects in nucleotide excision repair (NER), showed altered repair of 8-oxodG. oup.com Extracts from XP group A (XPA) and XP group B (XPB) cells exhibited only 25% and 40% of the normal repair activity, respectively, while extracts from an XP group D (XPD) cell line showed double the activity of normal extracts. oup.com This suggests an interplay between BER and NER pathways. oup.com In contrast, other studies on intact human and hamster XPD mutant cells found that the in vivo repair of 8-oxodG was normal or even slightly increased, indicating that XPD protein itself is not essential for the primary removal of this lesion. nih.gov

The efficiency of repair is also highly dependent on the specific enzymes and their genetic variants. The MUTYH enzyme, which removes adenine mispaired with 8-oxodG, has several cancer-associated variants with reduced function. oup.com For example, the G382D and Y165C variants of MUTYH show significantly lower repair efficiency compared to the wild-type (WT) enzyme. oup.com In one study using a cell-based assay, the Y165C variant retained some enzymatic activity but was significantly impaired, while the G382D variant also showed very low repair efficiency despite being overexpressed. oup.com

Interactive Table 2: Relative Repair Efficiency of Cancer-Associated MUTYH Variants This table shows the OG:A repair capacity of different MUTYH variants expressed in mammalian cells, normalized to wild-type (WT) efficiency. The data highlights the functional impact of common mutations.

MUTYH VariantRelative mRNA ExpressionObserved OG:A Repair Efficiency (% of WT)Reference
Wild-Type (WT-lo) Low100% (Reference) oup.com
Wild-Type (WT-hi) High~100% oup.com
Y165C Very High~22% oup.com
G382D Moderate~9% oup.com
Q324H (low expression) LowSignificantly higher than Y165C/G382D oup.com
Q324H (high expression) HighSimilar to Y165C/G382D oup.com

Differences in repair efficiency are also evident across species. While the core mechanisms of BER are conserved, the specific activities and substrate preferences of orthologous enzymes can differ. For example, human MUTYH and its bacterial counterpart in E. coli, MutY, exhibit different efficiencies on certain modified substrates. nih.govacs.org Studies comparing hamster and human cells showed that while 8-oxodG repair was normal in human XPD mutant fibroblasts, it was reproducibly increased in Chinese hamster XPD mutant cells. nih.gov Furthermore, transgenic mice expressing the bacterial Fpg gene (a functional homolog of OGG1) in the central nervous system showed a 50% reduction in 8-oxodG levels, demonstrating that enhancing repair capacity in a specific organism and tissue is feasible. researchgate.net

Finally, the nucleotide pool sanitizing enzyme MTH1 (NUDT1), which prevents the incorporation of oxidized precursors like 8-oxo-dGTP, also shows variable expression. MTH1 levels are often markedly increased in cancer tissues—including breast, lung, and gastric cancers—compared to corresponding normal tissues. nih.govspandidos-publications.commdpi.com This upregulation is thought to be a survival mechanism for cancer cells, which experience high levels of oxidative stress due to their altered metabolism. nih.govspandidos-publications.com

Interactive Table 3: MTH1 Expression Profile in Cancer vs. Normal Tissues This table provides a summary of MTH1 expression patterns observed in various human cancers compared to non-cancerous control tissues.

Cancer TypeMTH1 Expression in Cancer TissueMTH1 Expression in Normal TissueReference
Breast Cancer Significantly UpregulatedWeak to Moderate nih.govmdpi.com
Lung Cancer (NSCLC) Upregulated (correlates with malignancy)Lower than cancer tissue spandidos-publications.commdpi.comnih.gov
Gastric Carcinoma Upregulated (correlates with malignancy)Lower than cancer tissue spandidos-publications.com
Melanoma Progressively Upregulated (higher in metastatic)Lower in nevi aacrjournals.org

Biological and Pathological Implications of 8 Oxo 7,8 Dihydrodeoxyguanine

Mutagenic Potential of 8-Oxo-7,8-dihydrodeoxyguanine Lesions

This compound (8-oxodG) is a primary product of DNA oxidation and is considered a significant premutagenic lesion. nih.gov Its mutagenic potential stems from its ambiguous base-pairing properties. Guanine (B1146940), among the four DNA bases, is the most susceptible to reactive oxygen species (ROS) due to its low redox potential. nih.govmdpi.com The resulting 8-oxodG lesion, if not repaired, is prone to mispairing with deoxyadenosine (B7792050) during DNA replication. nih.gov This lesion is one of the most extensively studied forms of oxidative DNA damage due to its established role in inducing mutations. mdpi.come-century.us The presence of 8-oxodG can arise from the direct oxidation of a guanine base within the DNA strand or from the incorporation of oxidized guanine nucleotides (8-oxo-dGTP) from the cellular nucleotide pool during DNA synthesis. researchgate.netoup.comfrontiersin.org

The mutagenic consequences of 8-oxodG are particularly pronounced in the context of clustered DNA damage, a hallmark of ionizing radiation. nih.gov Studies have shown that the mutation frequency is significantly higher for clustered damage sites compared to single lesions. nih.govnih.gov This suggests that the cellular repair machinery may be compromised when dealing with multiple lesions in close proximity, thereby enhancing the mutagenic potential of 8-oxodG. nih.gov

G:C to T:A Transversions Induced by this compound

The most characteristic mutation induced by 8-oxodG is a G:C to T:A transversion. e-century.usnih.govnih.govd-nb.info This specific mutational signature arises from the unique structural properties of the oxidized guanine base. In its anti-conformation, 8-oxodG can still form a standard Watson-Crick base pair with cytosine. However, rotation around the N-glycosidic bond allows it to adopt a syn-conformation. mdpi.comembopress.org In this syn-conformation, 8-oxodG can form a stable Hoogsteen base pair with adenine (B156593). researchgate.netfrontiersin.orgembopress.org

During DNA replication, if a DNA polymerase encounters an 8-oxodG lesion in the template strand, it can mistakenly insert an adenine opposite it. embopress.org This 8-oxodG:A mispair is often not efficiently recognized and corrected by proofreading mechanisms. nih.gov In the subsequent round of replication, the newly synthesized strand containing adenine will serve as a template, leading to the incorporation of a thymine (B56734) in the complementary strand. This process ultimately fixes the mutation, resulting in a permanent change from an original G:C base pair to a T:A base pair. mdpi.com This G:C→T:A transversion is a common somatic mutation found in various cancers. nih.gov

Replication Fidelity and Polymerase Bypass of this compound

The accuracy of DNA replication past an 8-oxodG lesion is highly dependent on the specific DNA polymerase involved. nih.gov Different polymerases exhibit varying efficiencies and fidelities when bypassing this form of damage. mdpi.comnih.gov

High-Fidelity Replicative Polymerases (e.g., Pol δ, Pol ε): These primary replicative polymerases can bypass 8-oxodG, but often do so in an error-prone manner. mdpi.com Studies with yeast Pol δ show that it bypasses 8-oxodG with an efficiency that is about 25% of that for an undamaged guanine. nih.gov Crucially, these polymerases tend to incorporate adenine opposite 8-oxodG and are more efficient at extending from the A:8-oxodG mispair, which promotes the fixation of the mutation. mdpi.comnih.gov

Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol λ): These specialized polymerases are recruited to stalled replication forks to bypass DNA lesions. Their fidelity at the 8-oxodG site varies.

DNA Polymerase η (Pol η): Yeast Pol η is about 10-fold more efficient and at least 10-fold more accurate than yeast Pol δ during 8-oxodG bypass. nih.govnih.gov However, human and mouse Pol η, while efficient, exhibit much lower fidelity than their yeast counterpart. nih.gov

DNA Polymerase λ (Pol λ): This X-family polymerase plays a role in base excision repair (BER). It has a flexible active site that can accommodate 8-oxodG in both anti- and syn-conformations during nucleotide insertion. embopress.org Interestingly, Pol λ shows a fidelity mechanism at the extension step, where it discriminates against the pro-mutagenic syn-conformation, thereby promoting error-free bypass. embopress.org

DNA PolymeraseFamilyBypass EfficiencyFidelity (Correct dCTP vs. Mutagenic dATP Insertion)Key Research Finding
Pol δ (delta)B (High-Fidelity Replicative)Moderate (reduces processive synthesis)Low (Prone to misincorporating dA)Bypasses 8-oxodG with an efficiency of ~25% compared to undamaged G and inefficiently proofreads the dA:8-oxodG mispair. nih.gov
Pol η (eta)Y (Translesion Synthesis)HighHigh (Yeast), Low (Human/Mouse)Yeast Pol η is ~10-fold more efficient and accurate than Pol δ, supporting its role in suppressing mutagenesis. nih.gov
Pol λ (lambda)X (Base Excision Repair)HighHigh (discriminates against syn-8-oxodG during extension)Possesses a flexible active site and a fidelity mechanism at the extension step to promote error-free bypass. embopress.org
Pol β (beta)X (Base Excision Repair)HighHigh (subtle preference for dCTP over dATP)Displays high fidelity with only a slight decrease in catalytic efficiency compared to an undamaged template. mdpi.com

Contribution of this compound to Genomic Instability

The accumulation of 8-oxodG is a significant contributor to genomic instability, a key enabling characteristic of cancer. nih.govnih.gov Its role extends beyond inducing point mutations. The presence and repair of 8-oxodG lesions can lead to more complex genomic alterations. nih.gov The base excision repair (BER) pathway, which is the primary mechanism for removing 8-oxodG, involves the creation of single-strand breaks (SSBs) as repair intermediates. nih.gov If these repair intermediates are not processed correctly or if multiple repair events occur in close proximity, they can be converted into highly cytotoxic double-strand breaks (DSBs). nih.gov

This compound in Carcinogenesis and Tumorigenesis

There is substantial evidence linking oxidatively induced DNA damage, particularly the formation of 8-oxodG, to the etiology of cancer. nih.gove-century.usoup.com Elevated levels of 8-oxodG are frequently observed in various tumors and are considered a biomarker of oxidative stress associated with carcinogenesis. nih.govwikipedia.org The role of 8-oxodG in cancer development is twofold: it can drive the process through direct mutagenesis, or it can modulate gene expression in a way that promotes a cancer-prone cellular environment. wikipedia.org The accumulation of 8-oxodG, by fostering G:C to T:A transversions, can lead to the acquisition of mutations in critical genes that control cell growth and division. nih.govoup.com

Association with Oncogene Activation and Tumor Suppressor Gene Inactivation Mechanisms

The specific G:C to T:A transversion mutations caused by 8-oxodG are not random; they have been found in critical codons of major oncogenes and tumor suppressor genes in human cancers, providing a direct mechanistic link between this DNA lesion and cancer. nih.govnih.gov

Oncogene Activation: A prime example is the activation of the KRAS oncogene. G:C to T:A transversions in codon 12 of the K-ras gene are frequently observed in lung tumors from mice deficient in both Ogg1 and Mutyh repair enzymes. nist.gov Similar mutations in the ras family of oncogenes are common in human cancers, such as lung and liver cancer, and can lead to a constitutively active protein that drives uncontrolled cell proliferation. nih.govnih.gov

Tumor Suppressor Gene Inactivation: The TP53 tumor suppressor gene, often called the "guardian of the genome," is another critical target. G:C to T:A transversions are among the mutations that can inactivate p53 function. nih.gov The loss of p53 function cripples the cell's ability to respond to DNA damage, halt the cell cycle, or undergo apoptosis, thereby facilitating tumor progression. In patients with chronic hepatitis C, a condition associated with high oxidative stress, increased levels of 8-oxodG were strongly correlated with the methylation of promoter regions of tumor suppressor genes, which can silence their expression and contribute to carcinogenesis. wikipedia.org

Involvement of this compound in Aging Processes and Age-Related Diseases

This compound (8-oxodG) is widely regarded as a significant biomarker of oxidative stress and its accumulation has been extensively linked to the aging process and a variety of age-associated pathologies. nih.govjst.go.jp The "free radical theory of aging" posits that the progressive accumulation of damage from reactive oxygen species (ROS) to cellular macromolecules, including DNA, is a primary driver of the functional decline associated with aging. jst.go.jpaginganddisease.org Among the various forms of oxidative DNA damage, 8-oxodG is one of the most studied lesions due to its mutagenic potential and its consistent association with cellular senescence and age-related diseases. nih.govmdpi.comfrontiersin.org

Accumulation of this compound with Age

A substantial body of evidence demonstrates a clear, age-dependent increase in the levels of 8-oxodG in the DNA of various tissues. jst.go.jp Animal studies have consistently shown this trend across different organs. For instance, research on Sprague-Dawley rats revealed a progressive accumulation of 8-oxodG in the brain, liver, kidneys, and testes with advancing age. nih.gov Within the brain, the hippocampus, a region critical for memory, consistently showed the highest levels of this oxidative lesion compared to the cerebral cortex and cerebellum. nih.gov Similarly, studies in mice have reported an age-related increase of 8-oxodG in liver DNA. researchgate.net

This accumulation is not always linear; some studies suggest that 8-oxodG levels may not rise significantly until middle age, after which a more abrupt increase is observed in most tissues. nih.gov The underlying reasons for this age-related increase are thought to be twofold: an increased rate of ROS generation from cellular metabolism and a potential decline in the efficiency of DNA repair mechanisms. nih.govjst.go.jp Specifically, the activity of 8-Oxoguanine DNA glycosylase (OGG1), the primary enzyme responsible for excising 8-oxodG from DNA, may decrease or become less efficient with age, leading to a higher steady-state level of the lesion. nih.govresearchgate.net

In humans, this age-related accumulation is corroborated by measurements of 8-oxodG and its ribonucleoside counterpart, 8-oxo-7,8-dihydroguanosine (8-oxoGsn), excreted in urine. A large population-based study of healthy Chinese residents aged 2-90 years demonstrated a significant, age-dependent increase in urinary concentrations of both biomarkers. frontiersin.org These findings support the use of urinary 8-oxodG as a non-invasive biomarker for assessing systemic oxidative stress and physiological aging. nih.govfrontiersin.orgamegroups.org

Table 1: Age-Related Changes in Urinary Oxidized Guanosine (B1672433) Levels

Age Group (Years)Urinary 8-oxodGsn/creatinine (μmol/mol)Urinary 8-oxoGsn/creatinine (μmol/mol)
11-20Data Not Provided1.62 ± 0.40
21-301.3 ± 0.49Data Not Provided
81-902.07 ± 0.693.12 ± 1.20
Data derived from a population-based study on healthy individuals, showing a gradual increase in oxidized guanosine markers with age. frontiersin.org

Mechanistic Links to Neurodegenerative Conditions and Metabolic Disorders

The accumulation of 8-oxodG is not merely a hallmark of normal aging but is also deeply implicated in the pathogenesis of specific age-related diseases, most notably neurodegenerative conditions and metabolic disorders. nih.govfrontiersin.org

Neurodegenerative Conditions: Elevated levels of 8-oxodG are a consistent finding in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comfrontiersin.org In both conditions, the brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich environment. mdpi.com

Alzheimer's Disease (AD): Increased levels of 8-oxodG have been detected in the brain tissue, cerebrospinal fluid (CSF), and plasma of AD patients compared to healthy, age-matched controls. aginganddisease.orgmdpi.comscientificarchives.com This elevation is considered an early event in AD pathogenesis, potentially preceding the formation of other pathological hallmarks. mdpi.comnih.gov Studies have shown that urinary 8-oxodG levels can distinguish patients with mild cognitive impairment due to AD from healthy individuals, highlighting its potential as an early diagnostic biomarker. mdpi.com Furthermore, research has demonstrated reduced expression of the repair enzyme OGG1 in the brains of AD patients, which would contribute to the accumulation of this DNA lesion. researchgate.netnih.gov

Parkinson's Disease (PD): In PD patients, 8-oxodG concentrations are selectively increased in the dopaminergic neurons of the substantia nigra, the primary brain region affected by the disease. mdpi.commdpi.com Elevated levels are also found in the CSF, plasma, and urine of PD patients, with urinary levels correlating with the severity of motor symptoms. mdpi.comoncotarget.com Oxidative damage to both nuclear and mitochondrial DNA, marked by 8-oxodG, is thought to be a key contributor to the neuronal loss that characterizes PD. nih.gov

Metabolic Disorders: There is a strong link between 8-oxodG and metabolic disorders, particularly type 1 and type 2 diabetes mellitus (T2DM). researchgate.netenghusen.dk

Diabetes Mellitus: Patients with diabetes exhibit higher levels of 8-oxodG in various tissues, including the kidneys, liver, and heart, as well as in their urine, compared to non-diabetic individuals. enghusen.dkdiabetesjournals.org This increase in oxidative DNA damage is strongly associated with chronic hyperglycemia. diabetesjournals.org High glucose levels can enhance the production of ROS, leading to increased DNA oxidation. diabetesjournals.org Furthermore, hyperglycemia has been shown to downregulate the expression and activity of the OGG1 repair enzyme in renal cells, creating a vicious cycle of damage accumulation. diabetesjournals.orgdiabetesjournals.org Consequently, urinary 8-oxodG levels correlate with poor glycemic control (as measured by HbA1c) and are predictive of the development and progression of diabetic complications such as retinopathy and nephropathy. enghusen.dkresearchgate.net

Table 2: Association of 8-oxodG with Disease States

DiseaseKey FindingsAffected Fluids/TissuesReference
Alzheimer's DiseaseSignificantly higher levels of 8-oxodG compared to controls; considered an early marker.Brain tissue, Cerebrospinal Fluid (CSF), Plasma, Urine aginganddisease.orgmdpi.comresearchgate.net
Parkinson's DiseaseElevated concentrations in vulnerable neurons; correlates with disease duration and motor scores.Substantia Nigra, CSF, Plasma, Urine mdpi.commdpi.comoncotarget.com
Type 2 DiabetesHigher levels than healthy controls; correlates with HbA1c and predicts complications.Kidney, Liver, Heart, Urine researchgate.netenghusen.dkdiabetesjournals.org
AtherosclerosisFound in smooth muscle cells and macrophages within atherosclerotic plaques.Arterial plaques aginganddisease.org

This compound in Inflammation and Oxidative Stress-Related Pathologies

8-oxodG is one of the most reliable and frequently measured biomarkers of systemic oxidative stress and is intrinsically linked to inflammation. nih.govnih.govresearchgate.net The relationship is bidirectional: chronic inflammatory processes generate high levels of ROS and reactive nitrogen species, which in turn increase the formation of 8-oxodG in DNA. nih.govnih.gov Conversely, the presence of 8-oxodG and its subsequent repair can modulate inflammatory signaling pathways. nih.gov

This lesion is implicated in a wide range of pathologies characterized by inflammation and oxidative stress, such as atherosclerosis, chronic obstructive pulmonary disease (COPD), and certain cancers. aginganddisease.orgdovepress.com For instance, in atherosclerosis, strong signals for 8-oxo-guanosine have been detected in macrophages and smooth muscle cells within atherosclerotic plaques, indicating significant oxidative damage to nucleic acids in these lesions. aginganddisease.org

An interesting and complex aspect of this relationship involves the primary repair enzyme, OGG1. While OGG1's main role is to protect the genome by removing 8-oxodG, the repair process itself can initiate pro-inflammatory signaling. nih.gov Paradoxically, in some acute inflammatory conditions, OGG1 activity is reportedly downregulated, leading to the accumulation of 8-oxodG. nih.gov This may represent a cellular strategy to avoid the generation of single-strand DNA breaks during repair, which could act as a potent trigger for further inflammatory responses. nih.gov This suggests that the cellular context determines whether the accumulation or the repair of 8-oxodG is more pro-inflammatory.

Epigenetic Modulation by this compound and its Impact on Gene Expression

Beyond its role as a mutagenic lesion, emerging evidence reveals that 8-oxodG is a key player in epigenetic regulation, influencing gene expression through its effects on DNA methylation and chromatin structure. frontiersin.orgnih.gov This function suggests that a basal level of DNA oxidation may be involved in normal physiological processes, while dysregulation contributes to pathology. nih.govfrontiersin.org

Interference with DNA Methylation and Demethylation Pathways

8-oxodG is intricately involved in the dynamics of DNA methylation, a fundamental epigenetic mechanism for controlling gene expression. Its influence is exerted through two primary mechanisms:

Passive Interference: The presence of an 8-oxodG lesion can physically hinder the action of DNA methyltransferases (DNMTs) on an adjacent cytosine. This can lead to a state of localized hypomethylation, potentially resulting in the aberrant activation of gene expression. imrpress.com

Active Role in Demethylation: More significantly, 8-oxodG plays a crucial role in initiating active DNA demethylation. The process begins when the base excision repair enzyme OGG1 recognizes and binds to the 8-oxodG lesion. wikipedia.org This OGG1-DNA complex then acts as a scaffold to recruit Ten-Eleven Translocation (TET) enzymes, particularly TET1. wikipedia.orgnih.gov The recruited TET1 enzyme then oxidizes the 5-methylcytosine (B146107) (5mC) located adjacent to the 8-oxodG lesion, converting it to 5-hydroxymethylcytosine (B124674) (5hmC) and initiating the demethylation cascade. wikipedia.orgnih.gov This mechanism effectively links oxidative stress and DNA damage repair directly to the active regulation of gene expression and is critical for processes requiring dynamic transcriptional changes, such as neurodevelopment and memory formation. frontiersin.orgwikipedia.org Dysregulation of this TET-mediated process due to excessive 8-oxodG is associated with age-related changes in the brain and neurodegenerative disease. frontiersin.orgnih.gov

Influence on Chromatin Structure and Histone Modifications

The presence and repair of 8-oxodG can influence the local chromatin environment. While direct, specific interactions with histone modifications are still an area of active research, it is established that 8-oxodG can promote chromatin relaxation. nih.gov For any DNA repair process to occur, the condensed chromatin structure must be temporarily opened or "relaxed" to allow the repair machinery access to the DNA lesion. The recruitment of the OGG1/TET complex and other downstream repair factors to an 8-oxodG site inherently involves modulating the local chromatin architecture. This necessary alteration of chromatin structure, even if transient, can affect the accessibility of gene promoters and regulatory regions to transcription factors, thereby influencing gene expression. scispace.com Therefore, 8-oxodG acts not only as a site of damage but also as a signal that can trigger localized changes in the physical state of the genome.

Advanced Methodologies for the Detection and Quantification of 8 Oxo 7,8 Dihydrodeoxyguanine

Chromatographic Techniques for 8-Oxo-7,8-dihydrodeoxyguanine Analysis

Chromatographic methods are considered the gold standard for the quantification of 8-oxodG due to their high specificity and sensitivity. These techniques involve the separation of 8-oxodG from other nucleic acid components before its detection.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for the quantification of 8-oxodG. researchgate.net This technique takes advantage of the low redox potential of the oxidized purine, allowing for its specific oxidation and detection by the electrochemical detector. fabad.org.tr Normal nucleosides are not detected as they are not oxidized at the set potential, which ensures high specificity. fabad.org.tr The detection limit for 8-oxodG using this method is in the femtomole range. nih.gov

A typical HPLC-ECD analysis involves the enzymatic digestion of DNA into its constituent nucleosides, followed by the separation of these nucleosides using an HPLC system. fabad.org.tr The eluent is then passed through an electrochemical detector where 8-oxodG is oxidized, generating an electrical signal that is proportional to its concentration. fabad.org.trnih.gov While reliable, HPLC-based methods have been suggested to sometimes overestimate the actual amount of 8-oxodG. nih.gov

Table 1: HPLC-ECD Operating Parameters for 8-oxodG Analysis

ParameterValueReference
ColumnTOSOH TSK-GEL ODS-80T (4.6 x 150 mm) sci-hub.se
Eluant12.5 mM citric acid/25 mM sodium acetate/30 mM NaOH/10 mM acetic acid with 0-10% methanol sci-hub.se
Flow Rate1 mL/min sci-hub.se
EC Detector Potential700 mV (oxidation) sci-hub.se
dGuo Retention Time~4.7 min nih.gov
8-oxo-dGuo Retention Time~6.4 min nih.gov

This table presents an example of HPLC-ECD parameters and is not a universal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful analytical technique for the quantification of 8-oxodG. nih.govnih.gov This method offers high selectivity and sensitivity, allowing for the accurate measurement of 8-oxodG in various biological matrices, including urine and plasma. nih.govenghusen.dk A key advantage of LC-MS/MS is its ability to simultaneously quantify multiple biomarkers of oxidative stress. nih.gov

The methodology involves separating 8-oxodG from other sample components using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. nih.govenghusen.dk The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection. frontiersin.org For instance, the transition of m/z 284.1 → 168.0 is commonly monitored for 8-OHdG. frontiersin.org While highly accurate, LC-MS/MS methods can be susceptible to matrix effects, which can be compensated for by using internal standards. nih.gov

Table 2: LC-MS/MS Analysis of Urinary 8-OHdG and 8-OHG in Healthy Controls and Gastric Cancer Patients

AnalyteHealthy Controls (nmol/mmol creatinine)Gastric Cancer Patients (nmol/mmol creatinine)p-valueReference
8-OHdG1.23 ± 0.641.88 ± 0.81< 0.0001 frontiersin.org
8-OHG1.72 ± 0.552.62 ± 0.79< 0.0001 frontiersin.org

Data represents mean ± standard deviation.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD)

Immunochemical Assays for this compound Detection

Immunochemical assays utilize antibodies specific to 8-oxodG for its detection and quantification. nih.govenghusen.dkmybiosource.com These methods are generally less labor-intensive and more adaptable to high-throughput screening compared to chromatographic techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for quantifying 8-oxodG in biological samples like urine, serum, and plasma. mybiosource.comelkbiotech.com The assay typically employs a competitive inhibition format where 8-oxodG in the sample competes with a labeled 8-oxodG for binding to a limited amount of anti-8-oxodG antibody. mybiosource.comelkbiotech.com The resulting signal is inversely proportional to the concentration of 8-oxodG in the sample.

While ELISA is a convenient and rapid method, its accuracy can be affected by the cross-reactivity of the antibody with other molecules. researchgate.net However, improvements in antibody specificity have led to better correlation between ELISA and HPLC-ECD measurements. nih.gov For instance, a study comparing an improved ELISA kit with HPLC-ECD for urinary 8-oxodG found a good correlation coefficient of 0.88. nih.gov

Table 3: Performance Characteristics of a Commercial 8-OHdG ELISA Kit

ParameterValueReference
Assay TypeCompetitive Inhibition elkbiotech.com
Detection Range1.56-100 ng/mL elkbiotech.com
Sensitivity0.57 ng/mL elkbiotech.com
Sample TypesSerum, plasma, other biological fluids elkbiotech.com
Intra-assay PrecisionCV% <8% elkbiotech.com

This table is an example of the specifications for a commercially available ELISA kit.

Immunohistochemistry (IHC) and immunofluorescence (IF) are valuable techniques for visualizing the cellular and subcellular localization of 8-oxodG. nih.goversnet.org These methods utilize specific antibodies to detect 8-oxodG in tissue sections or cultured cells. ersnet.orgkyushu-u.ac.jp Positive staining can be observed in different cellular compartments, including the nucleus and cytoplasm. nih.govkyushu-u.ac.jp

IHC allows for the qualitative assessment of oxidative damage within the structural context of the cell and tissue. nih.gov For example, studies have used IHC to demonstrate increased 8-oxodG levels in the nuclei of epithelial cells in lung tissues from patients with idiopathic interstitial pneumonias. ersnet.org The intensity of staining can be semi-quantitatively scored to compare levels of oxidative damage between different samples. nih.govkyushu-u.ac.jp

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Biological Samples

Enzyme-Based Methods for this compound Measurement

Enzyme-based methods utilize the specificity of DNA repair enzymes to detect and quantify 8-oxodG lesions. One such enzyme is 8-oxoguanine DNA glycosylase (OGG1), which specifically recognizes and excises 8-oxodG from DNA. nih.gov Another key enzyme is 8-oxo-dGTPase, which prevents the incorporation of the oxidized and mutagenic 8-oxo-dGTP into DNA by hydrolyzing it to 8-oxo-dGMP. sci-hub.seahajournals.orgahajournals.org

The comet assay (single-cell gel electrophoresis) coupled with FPG (formamidopyrimidine-DNA glycosylase), the bacterial analogue of OGG1, is a widely used enzyme-based method. This technique measures DNA strand breaks, and the use of FPG allows for the specific detection of oxidized purines, including 8-oxodG. While enzymatic approaches are valuable, it has been suggested that they might underestimate the actual amount of 8-oxodG. nih.gov

Comet Assay with Formamidopyrimidine DNA Glycosylase (FPG) Sensitivity

The comet assay, or single-cell gel electrophoresis, is a widely used method for assessing DNA damage in individual cells. nih.gov To specifically detect oxidative damage, the assay is modified by incorporating the enzyme Formamidopyrimidine DNA Glycosylase (FPG). nih.gov FPG is a bacterial DNA repair enzyme that recognizes and excises oxidized purines, most notably 8-oxoguanine (8-oxoGua), as well as other formamidopyrimidine lesions. nih.govoup.comoup.com

The principle of the FPG-modified comet assay involves the enzymatic conversion of 8-oxoGua sites into DNA strand breaks. nih.gov After embedding cells in agarose (B213101) on a microscope slide, they are lysed to form nucleoids containing supercoiled DNA. The nucleoids are then incubated with FPG. If 8-oxoGua lesions are present, FPG will cleave the DNA at these sites. nih.gov Subsequent electrophoresis under alkaline conditions allows the relaxed, broken DNA fragments to migrate away from the nucleoid, forming a "comet tail." The intensity and length of this tail, as visualized by fluorescence microscopy, are proportional to the number of DNA breaks, and thus to the level of FPG-sensitive sites. nih.gov

This method provides a sensitive measure of oxidative DNA damage at the single-cell level. nih.gov However, inter-laboratory variation in results has been a recognized issue. The European Standards Committee on Oxidative DNA Damage (ESCODD) conducted studies that revealed significant variability in the reported levels of FPG-sensitive sites across different laboratories analyzing identical cell samples. oup.comresearchgate.net This highlights the critical importance of standardized protocols and the use of appropriate controls to ensure the reliability and comparability of data. oup.comoup.com

Table 1: FPG-Modified Comet Assay Findings

ParameterFindingReference
Enzyme Specificity FPG recognizes and removes oxidized purines like 8-oxoguanine, creating strand breaks. nih.govoup.com
Detection Principle Quantification of DNA migration in an electric field after enzymatic treatment. nih.gov
Application Assessment of oxidative DNA damage in individual cells. nih.gov
Challenge Substantial inter-laboratory variation in reported FPG-sensitive sites. oup.comresearchgate.net
Mean 8-oxoGua Level In one study, the mean value in HeLa cells was approximately 0.95-0.98 lesions per 10^6 guanines. researchgate.net

Quantitative Polymerase Chain Reaction (qPCR) based on this compound Lesions

Quantitative Polymerase Chain Reaction (qPCR) offers a highly sensitive platform for quantifying DNA lesions, including 8-oxodG. This approach leverages the principle that DNA damage can impede the processivity of DNA polymerase, leading to a reduction in the amplification of a target DNA sequence. tandfonline.com

Several qPCR-based methods have been developed. One common strategy involves the use of a lesion-specific DNA glycosylase, such as FPG, prior to PCR. tandfonline.comoup.com The glycosylase excises the 8-oxodG base and cleaves the DNA backbone, creating a strand break that blocks polymerase extension. tandfonline.comoup.com The decrease in amplification efficiency, measured by an increase in the quantification cycle (Cq) value, is proportional to the number of lesions in the template DNA. tandfonline.com This method has been successfully applied to measure oxidative damage in specific genomic regions, such as telomeres, and has demonstrated sufficient sensitivity to detect changes induced by oxidative stress. tandfonline.com

Another innovative qPCR-based approach involves the chemical tagging of 8-oxodG. In this method, a reagent selectively attaches a molecule, such as biotin, to the 8-oxodG lesion. nih.govacs.org The tagged DNA can then be captured and enriched, for instance, using streptavidin-coated magnetic beads, before quantification by qPCR. nih.govacs.org This technique has been shown to be extremely sensitive, capable of detecting attomole levels of 8-oxodG. acs.org

Table 2: Comparison of qPCR-based Methods for 8-oxodG Detection

MethodPrincipleSensitivityReference
Glycosylase-based qPCR FPG-induced strand breaks at 8-oxodG sites inhibit PCR amplification.Can detect changes within physiological ranges of oxidative stress. tandfonline.comoup.com
Chemical Tagging qPCR Selective covalent tagging of 8-oxodG with biotin, followed by capture and qPCR quantification.Can detect as little as 14 attomoles of 8-oxodG. nih.govacs.org

Electrochemical Biosensors and Nanotechnology Approaches for this compound Sensing

Electrochemical biosensors represent a rapidly advancing frontier for the detection of 8-oxodG, offering the potential for rapid, low-cost, and portable analysis. mdpi.comnih.gov These sensors typically work by immobilizing DNA on an electrode surface and then measuring the electrochemical oxidation signal of guanine (B1146940) and its oxidized form, 8-oxodG. nih.gov The presence of 8-oxodG can be detected directly through its own oxidation peak. nih.gov

The development of these biosensors has been significantly enhanced by nanotechnology. Modifying electrodes with nanomaterials, such as gold nanotriangles (AuNTAs) and platinum nanoparticles (PtNPs), can greatly improve the sensor's performance by increasing the electrode surface area and enhancing electrocatalytic activity. mdpi.comnih.gov For instance, a portable biosensor using an indium tin oxide (ITO) electrode modified with AuNTAs and PtNPs has been developed for the direct detection of 8-OHdG in biological fluids. mdpi.com A significant challenge in the electrochemical detection of 8-oxodG in samples like urine is interference from structurally similar and highly abundant molecules, particularly uric acid. nih.govmdpi.com

Nanopore sensing is another promising nanotechnology-based approach. nih.govacs.org This technique involves threading a single DNA strand through a nanoscale pore, such as α-hemolysin. acs.orgresearchgate.net As the DNA passes through, it causes characteristic disruptions in an ionic current. The presence of a modified base like 8-oxodG alters this current in a distinct way, allowing for its direct detection at a single-molecule resolution. nih.govresearchgate.net To enhance detection, 8-oxodG can be chemically labeled with a larger molecule to produce a more pronounced signal. acs.org Recent advancements have focused on developing deep learning models trained with synthetic DNA containing 8-oxodG to enable direct detection without labeling, which also allows for the simultaneous analysis of other DNA modifications like 5-methylcytosine (B146107). nih.govresearchgate.net

Aptamer-based sensors, or aptasensors, also utilize nanotechnology. These sensors employ short, single-stranded DNA or RNA sequences (aptamers) that bind with high specificity to 8-oxodG. acs.org In one design, gold nanoparticles (AuNPs) are used to create a colorimetric assay. The binding of the aptamer to 8-oxodG induces a conformational change that prevents the aggregation of AuNPs in a high-salt solution, resulting in a color change that can be quantified. acs.org

Table 3: Nanotechnology-based Approaches for 8-oxodG Sensing

TechnologyPrincipleKey FeaturesReference
Electrochemical Biosensors Direct electrochemical oxidation of 8-oxodG on a modified electrode surface.Portable, low-cost; performance enhanced by nanomaterials like AuNPs and PtNPs. mdpi.comnih.govnih.gov
Nanopore Sequencing Detection of characteristic ionic current changes as DNA with 8-oxodG passes through a nanopore.Single-molecule resolution; allows for simultaneous detection of other modifications. nih.govacs.orgresearchgate.net
Aptasensors Specific binding of an aptamer to 8-oxodG, often coupled with gold nanoparticles for colorimetric detection.High sensitivity and selectivity; rapid detection time. acs.org

Standardization and Quality Control in this compound Measurement

The accurate measurement of 8-oxodG is complicated by significant inter-laboratory and inter-method variability. nih.govfiu.edu This has led to a concerted effort to standardize methods and implement rigorous quality control procedures. The European Standards Committee on Oxidative DNA Damage (ESCODD) and the European Standards Committee on Urinary (DNA) Lesion Analysis (ESCULA) were established to address these challenges. fiu.edutandfonline.comaacrjournals.org

One of the primary sources of discrepancy is the analytical method itself. Chromatographic techniques, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS), are generally considered the 'gold standard' due to their high specificity and sensitivity. mdpi.comnih.govresearchgate.net In contrast, enzyme-linked immunosorbent assays (ELISAs), while widely used, have been criticized for overestimating 8-oxodG levels and showing poor agreement with chromatographic methods. nih.govfiu.eduaacrjournals.org This overestimation can be due to cross-reactivity of the antibody with other molecules present in the sample. aacrjournals.org

Inter-laboratory comparison studies have been instrumental in highlighting these issues. In one ESCODD trial, 25 laboratories analyzed synthetic oligonucleotides containing known amounts of 8-oxodG. The results showed that while LC-MS/MS and coulometric HPLC methods provided results closer to the expected values, other methods significantly overestimated the concentration. tandfonline.com A similar study on urinary 8-oxodG using a standardized ELISA protocol showed improved inter-laboratory agreement, but variability and discrepancies with HPLC-MS/MS data remained, suggesting the presence of interfering substances in some urine samples. nih.govfiu.edu

These findings underscore the necessity of:

Method Validation: Rigorous validation of any assay used for 8-oxodG measurement is essential. nih.gov

Reference Materials: The use of standard reference materials, such as synthetic oligonucleotides with a known 8-oxodG content, is recommended for quality control and method calibration. tandfonline.com

Inter-laboratory Trials: Participation in proficiency testing and inter-laboratory comparison schemes helps to identify and resolve methodological issues. nih.govtandfonline.com

Careful Sample Handling: Preventing artefactual oxidation of guanine during sample preparation and analysis is a critical, though historically challenging, aspect of accurate measurement. researchgate.net

Ultimately, achieving consensus on reference values for 8-oxodG in healthy and diseased populations requires continued efforts in standardization and quality control across all analytical platforms. aacrjournals.org

Modulation of 8 Oxo 7,8 Dihydrodeoxyguanine Levels and Repair Efficiency

Dietary and Nutritional Interventions Affecting 8-Oxo-7,8-dihydrodeoxyguanine Levels

Diet plays a significant role in modulating oxidative stress and, consequently, the formation of 8-oxodG. Nutritional interventions, particularly those involving antioxidants, have been a major focus of research aiming to reduce levels of this oxidative DNA damage marker.

Antioxidant nutrients are thought to protect against oxidative damage by neutralizing reactive oxygen species (ROS). oup.com Studies have investigated the effects of various antioxidant supplements on 8-oxodG levels, with mixed results.

Some research suggests that supplementation with antioxidants can be beneficial. For instance, a long-term study on older adults who engaged in moderate-intensity exercise found that a functional food beverage containing vitamins and fruit juices counteracted exercise-induced increases in oxidative stress markers, including 8-oxodG. nih.gov Similarly, another study indicated that both moderate antioxidant supplementation and a diet rich in carotenoids could elevate serum antioxidant levels in an older population, although significant reductions in oxidative stress markers were not consistently observed across all groups compared to placebo. nih.gov In women previously treated for breast cancer, an inverse association was found between vitamin E intake and urinary levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a synonym for 8-oxodG. tandfonline.com Furthermore, in a study involving mothers and newborns, lower levels of 8-OHdG were associated with higher maternal consumption of vitamins A and E. semanticscholar.org

Interactive Data Table: Effect of Antioxidant Interventions on 8-oxodG Levels

InterventionStudy PopulationKey Findings
Functional food beverage (vitamins and fruit juices)Older adults (long-term exercise)Counteracted exercise-induced increases in 8-oxodG. nih.gov
Moderate antioxidant supplementOlder adultsElevated serum antioxidant levels; inconsistent effects on oxidative stress markers. nih.gov
Increased Vitamin E intakeWomen treated for breast cancerInversely associated with urinary 8-OHdG levels. tandfonline.com
Higher maternal Vitamin A and E intakeMothers and newbornsAssociated with lower 8-OHdG levels in newborns. semanticscholar.org

Conversely, diets rich in fruits and vegetables, which are natural sources of antioxidants, are often associated with lower levels of oxidative damage. oup.com Research has indicated a potential inverse relationship between the consumption of fruits and vegetables and the occurrence of certain cancers, a protective effect that may be partly mediated by the antioxidant activities of vitamins A, C, and E, which can scavenge free radicals and prevent DNA damage. oup.com In a study of women treated for breast cancer, a diet low in fat and high in fruits and vegetables was evaluated, and it was found that intake of arachidonic acid (found in meat) was positively related to 8-OHdG levels. tandfonline.com

Antioxidant Supplementation and its Impact on this compound Reduction

Pharmacological Strategies Targeting this compound Formation or Repair

Pharmacological interventions offer a targeted approach to modulate 8-oxodG levels, either by inhibiting the enzymes that generate ROS or by enhancing the activity of DNA repair enzymes responsible for removing 8-oxodG.

A key strategy to reduce 8-oxodG formation is to inhibit the enzymes that produce ROS. Under inflammatory conditions, for instance, large amounts of ROS are released, leading to the oxidation of nucleic acids. oup.commdpi.com Pharmacological agents that can suppress these ROS-generating pathways are of significant interest. While specific inhibitors of every ROS-generating enzyme are not all well-defined in the context of 8-oxodG reduction, the principle remains a valid therapeutic goal. The production of ROS is a hallmark of several pathological conditions, including cancer and inflammation, making enzymes in these pathways attractive targets. ki.se

Another pharmacological avenue is to modulate the activity of key DNA repair enzymes involved in the 8-oxodG pathway. The primary enzyme for removing 8-oxodG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1). mdpi.com The nucleotide pool is sanitized by MutT homolog 1 (MTH1), which hydrolyzes 8-oxo-dGTP to prevent its incorporation into DNA. oup.com

Recent research has focused on developing small-molecule inhibitors of OGG1. One such inhibitor, TH5487, has been shown to reduce the repair of 8-oxodG lesions and has demonstrated anti-inflammatory effects by impairing the binding of NF-κB to the promoter regions of proinflammatory genes. ki.se This highlights the dual role of OGG1 in both DNA repair and gene transcription modulation. ki.se

Conversely, MTH1 inhibitors have been explored as a cancer therapy strategy. Cancer cells often have elevated levels of ROS, leading to an increase in oxidized nucleotides like 8-oxo-dGTP. frontiersin.org By inhibiting MTH1, these toxic nucleotides are incorporated into the DNA of cancer cells during replication, leading to cell death. frontiersin.org For example, the MTH1 inhibitor TH1579 has shown promise in this area. frontiersin.org

On the other hand, enhancing the activity of these repair enzymes could be beneficial in preventing the accumulation of 8-oxodG. While potent pharmacological activators are still in early development, the concept of boosting OGG1 activity is being explored as a potential strategy for neurodegenerative diseases where low OGG1 activity is a common feature. alzdiscovery.org

Interactive Data Table: Pharmacological Agents and Their Targets in the 8-oxodG Pathway

Agent TypeTarget EnzymeMechanism of ActionTherapeutic Rationale
OGG1 Inhibitor (e.g., TH5487)OGG1Reduces enzymatic activity and DNA binding. ki.seAnti-inflammatory by suppressing proinflammatory gene expression. ki.se
MTH1 Inhibitor (e.g., TH1579)MTH1Prevents hydrolysis of 8-oxo-dGTP, leading to its incorporation into DNA. frontiersin.orgAnti-cancer by inducing lethal DNA damage in cancer cells with high oxidative stress. frontiersin.org
OGG1 AgonistsOGG1Enhance enzymatic activity.Potential for treating neurodegenerative diseases associated with reduced OGG1 function. alzdiscovery.org

Inhibitors of ROS-Generating Enzymes and their Effect on this compound

Genetic Factors Influencing this compound Metabolism and Susceptibility

An individual's genetic makeup can significantly influence their baseline levels of 8-oxodG and their susceptibility to oxidative DNA damage. Polymorphisms in genes encoding for DNA repair enzymes are particularly important.

Several polymorphic variations in the OGG1 gene have been identified, with the Ser326Cys variant being the most common and extensively studied. alzdiscovery.org This variant has been shown to have reduced catalytic activity, especially under oxidizing conditions. alzdiscovery.org While some studies have linked this polymorphism to higher levels of oxidative DNA damage, its impact on disease risk appears to be dependent on the broader genetic context and environmental exposures. alzdiscovery.org For example, in individuals with the GSTM1 null genotype, which is another gene involved in detoxification, supplementation with a fermented papaya preparation led to an increase in lymphocyte 8-OHdG levels. nih.gov

The expression of repair enzymes can also be genetically regulated. For instance, in certain lung cancer patients, it was found that OGG1 activity was lower in tumor tissue compared to normal lung tissue, while MTH1 activity was higher. jpp.krakow.pl This suggests a complex, tissue-specific regulation of these repair pathways during carcinogenesis. Germ-line mutations in genes of the base excision repair pathway, such as MUTYH, have been definitively linked to an increased cancer risk, establishing a clear precedent for the role of genetic factors in managing oxidative DNA damage.

Environmental Stressors and their Influence on this compound Dynamics

The integrity of DNA is constantly challenged by a variety of environmental agents that can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com This imbalance leads to damage of cellular components, including DNA. One of the most common and well-studied forms of oxidative DNA damage is the formation of this compound (8-oxo-dG). nih.gov Guanine (B1146940) is particularly susceptible to oxidation due to its low redox potential among the four DNA bases. mdpi.com The presence of 8-oxo-dG in DNA is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. nih.gov Consequently, cells have evolved sophisticated repair mechanisms, primarily the Base Excision Repair (BER) pathway, to remove this lesion and maintain genomic stability. nih.gov However, various environmental stressors can not only increase the levels of 8-oxo-dG but also modulate the efficiency of its repair.

Ionizing and Ultraviolet (UV) Radiation

Ionizing radiation, from both natural and man-made sources, is a potent inducer of oxidative DNA damage. researchgate.netnih.gov It can damage DNA directly by causing ionization of the molecule itself or, more commonly, indirectly through the radiolysis of water molecules, which generates highly reactive hydroxyl radicals (•OH). nih.govnih.gov These radicals can react with guanine to form 8-oxo-dG. nih.gov High-Linear Energy Transfer (LET) radiation is particularly efficient at inducing the formation of 8-oxo-dG. nih.gov For instance, studies have shown a 1.5-fold higher level of extracellular 8-oxo-dG after exposure to ¹²C-ions compared to an equivalent dose of X-rays. nih.gov The persistence of 8-oxo-dG following radiation exposure is a balance between its formation and repair, which is influenced by factors like cell type and the efficiency of the DNA repair pathways. nih.gov A dose of approximately 40 Gy of ionizing radiation is required to double the endogenous level of 8-oxo-dG in eukaryotic cells. radioprotection.org

Ultraviolet (UV) radiation, a component of sunlight, also contributes to the formation of 8-oxo-dG, primarily through photosensitization reactions. wiley.com UVA radiation, in particular, can excite endogenous photosensitizers, which then transfer energy to molecular oxygen, creating singlet oxygen and other ROS that oxidize guanine. wiley.com Melanin, the pigment responsible for skin color, can act as a photosensitizer, leading to higher levels of 8-oxo-dG in melanocytes compared to keratinocytes upon UVA exposure. jelsciences.com Interestingly, 8-oxo-dG itself can act as a photosensitizer, potentially repairing other UV-induced DNA lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) through photoinduced electron transfer, though this process can also lead to further degradation of 8-oxo-dG. aip.orgpnas.org The repair of UV-induced 8-oxo-dG is primarily handled by the BER pathway, with the enzyme human 8-oxoguanine DNA glycosylase (hOGG1) playing a key role in its removal. wiley.com

Chemical Agents: Polycyclic Aromatic Hydrocarbons and Heavy Metals

Exposure to environmental chemicals, such as polycyclic aromatic hydrocarbons (PAHs) and heavy metals, is another significant source of oxidative stress and subsequent 8-oxo-dG formation. nih.gov PAHs are ubiquitous environmental pollutants generated from the incomplete combustion of organic materials. iarc.fr The metabolism of some PAHs can generate ROS, leading to increased levels of 8-oxo-dG. aacrjournals.org Studies have shown a correlation between exposure to PAHs, measured by urinary biomarkers like 1-hydroxypyrene-glucuronide (1-OHPG), and increased urinary 8-oxo-dG levels. aacrjournals.orgnih.gov

Heavy metals, such as cadmium, are also known to induce oxidative stress and have been classified as human carcinogens. nih.gov Cadmium exposure has been shown to increase 8-oxo-dG levels. aacrjournals.orgnih.gov Research on traffic conductors co-exposed to PAHs and cadmium found that both exposures were independent predictors of urinary 8-oxo-dG levels, and their joint effect was even more significant, suggesting an additive interaction in causing oxidative DNA damage. aacrjournals.orgnih.gov

Furthermore, some heavy metals can directly interfere with DNA repair processes. Cadmium, for example, can inhibit the activity of OGG1, the primary enzyme for 8-oxo-dG repair. nih.gov This inhibition is thought to occur through the oxidation of critical cysteine residues in the enzyme, leading to a reversible inactivation of its glycosylase activity. nih.gov This dual action of inducing damage while simultaneously hindering its repair can lead to a significant accumulation of 8-oxo-dG in the genome.

Oxidative Stress-Inducing Lifestyle Factors

Lifestyle choices, including diet and smoking, play a crucial role in modulating the body's oxidative stress levels and, consequently, the burden of 8-oxo-dG. nih.gov Tobacco smoke contains a complex mixture of chemicals, including a high concentration of ROS, that can directly damage DNA. escholarship.org Smokers have been shown to have significantly higher levels of urinary 8-oxo-dG compared to non-smokers, with some studies reporting a 35% to 50% increase. oup.comnih.gov Smoking cessation has been demonstrated to significantly reduce the urinary excretion rate of 8-oxo-dG, providing direct evidence of smoking's contribution to oxidative DNA damage. oup.com

Dietary factors also influence oxidative stress. A diet rich in antioxidants may help to mitigate the damaging effects of ROS, while certain dietary patterns can contribute to increased oxidative stress. mdpi.comnih.gov The balance between pro-oxidant and antioxidant factors in the diet can therefore impact the steady-state levels of 8-oxo-dG in the body.

The efficiency of the BER pathway, and specifically OGG1 activity, can also be influenced by the cellular redox environment, which is affected by lifestyle factors. nih.govmdpi.com Chronic oxidative stress can lead to a decrease in OGG1 activity, potentially through post-translational modifications of the enzyme. nih.gov This creates a detrimental cycle where lifestyle-induced oxidative stress not only increases DNA damage but also compromises the very system responsible for its repair.

Table of Research Findings on Environmental Stressors and 8-Oxo-dG Levels

Environmental StressorKey FindingsReferences
Ionizing RadiationInduces 8-oxo-dG formation, with high-LET radiation being more effective. A dose of ~40 Gy is needed to double endogenous levels. nih.govradioprotection.org
UV RadiationUVA induces 8-oxo-dG via photosensitization. Melanin can act as a photosensitizer, increasing 8-oxo-dG in melanocytes. wiley.comjelsciences.com
Polycyclic Aromatic Hydrocarbons (PAHs)Exposure is correlated with increased urinary 8-oxo-dG levels. aacrjournals.orgnih.gov
Heavy Metals (Cadmium)Independently predicts urinary 8-oxo-dG levels and can inhibit OGG1 repair activity. aacrjournals.orgnih.govnih.gov
SmokingSmokers have 35-50% higher urinary 8-oxo-dG levels than non-smokers. Cessation reduces these levels. oup.comnih.gov
DietDietary components can modulate oxidative stress and thereby influence 8-oxo-dG levels. mdpi.comnih.gov

Emerging Research Frontiers and Unresolved Questions Regarding 8 Oxo 7,8 Dihydrodeoxyguanine

Role of 8-Oxo-7,8-dihydrodeoxyguanine in RNA and Protein Oxidation

While the impact of 8-oxo-dG on DNA is well-documented, its significance in the context of RNA and protein oxidation is an expanding area of research. RNA is more susceptible to oxidative damage than DNA due to its single-stranded nature and lack of protective histones. nih.gov The presence of 8-oxoguanine (8-oxoG) in RNA is abundant and can have significant consequences for protein synthesis and function. nih.gov For instance, the Poly-C binding protein 1 (PCBP1) has been shown to specifically recognize severely oxidized RNA containing two 8-oxoG lesions, which can trigger apoptotic signaling pathways. mdpi.com It is hypothesized that the RNA pool may act as a buffer, absorbing damage from reactive oxygen species (ROS) before it reaches the more critical genomic DNA. nih.gov

Interplay between this compound and Other DNA Damage Lesions

The cellular genome is constantly under assault from various damaging agents, often resulting in multiple types of lesions in close proximity, known as clustered DNA damage. The interaction between 8-oxo-dG and other lesions, such as abasic (AP) sites and thymine (B56734) glycols (Tg), can have complex effects on DNA repair and replication.

The presence of a nearby AP site can significantly impair the repair of 8-oxo-dG. oup.commdpi.com Studies have shown that an AP site can introduce conformational instability in the DNA duplex, hindering the ability of the repair enzyme human 8-oxoguanine DNA glycosylase 1 (hOGG1) to efficiently recognize and excise the 8-oxo-dG lesion. oup.commdpi.com Conversely, the repair of an AP site can also be influenced by the presence of 8-oxo-dG. nih.gov For example, the strand incision activity of hOGH1 at an AP site is dependent on the base opposite the lesion, a process that can be further complicated by a neighboring 8-oxo-dG. nih.gov

The interplay with thymine glycol, another common oxidative lesion, is also an active area of investigation. Tandem lesions containing both 8-oxo-dG and Tg can block DNA replication more effectively than either lesion alone. oup.comscientificarchives.com The position of the Tg relative to the 8-oxo-dG influences the efficiency of 8-oxo-dG repair. scientificarchives.com While the presence of Tg does not significantly affect the excision of 8-oxo-dG by the bacterial repair enzyme Fpg, it can enhance the mutagenic potential of 8-oxo-dG in E. coli. wikipedia.org In human cells, DNA polymerase λ shows a surprising tolerance for 8-oxo-dG during the repair of double-strand breaks, but not for thymine glycol. pnas.org Furthermore, both 8-oxoG and thymine glycol can disrupt the structure of G-quadruplexes in telomeres, leading to increased telomerase activity. However, the extent of this disruption differs between the two lesions.

Replicative DNA polymerases, such as human DNA polymerase ε, can efficiently bypass an 8-oxo-dG lesion, often by inserting either a correct cytosine or an incorrect adenine (B156593) opposite it. However, the same polymerase is completely blocked by an abasic site. This highlights the distinct challenges that different types of DNA lesions pose to the cellular machinery.

Advanced Computational and Modeling Approaches for this compound Dynamics

Computational and modeling techniques have become indispensable tools for understanding the structural and dynamic properties of 8-oxo-dG within the DNA double helix and its interactions with repair enzymes. These approaches provide insights at an atomic level that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations have been extensively used to study the effects of 8-oxo-dG on DNA structure and its recognition by repair enzymes. nih.govwaocp.orgahajournals.org These simulations have revealed that 8-oxo-dG introduces subtle but significant local conformational changes in the DNA, including altered hydration patterns and ion binding around the lesion site. These changes may serve as recognition signals for repair enzymes like hOGG1. nih.gov MD simulations have also been employed to investigate the dynamics of the hOGG1-DNA complex, providing a detailed view of the enzymatic process of lesion recognition and removal. ahajournals.org

Quantum mechanics (QM) methods have been applied to investigate the electronic properties of 8-oxo-dG, such as its tautomeric forms and pKa values. nih.gov These studies have helped to elucidate the mutagenic potential of 8-oxo-dG and the structural features that allow repair enzymes to distinguish it from normal guanine (B1146940). nih.gov QM calculations have also been used to model the chemical reactions involved in the formation of 8-oxo-dG from guanine by reactive oxygen species.

By examining DNA polymerase complexes with 8-oxoG, equilibrium molecular dynamics and metadynamics free energy calculations have shown that 8-oxoG adopts high-energy conformations when bound to polymerases compared to its more stable state in isolated DNA. These computational approaches continue to provide valuable insights into the fundamental properties of 8-oxo-dG and its biological consequences.

Therapeutic Opportunities Based on this compound Pathway Modulation

The critical role of the 8-oxo-dG repair pathway in maintaining genome integrity, particularly in the context of cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention. The strategy revolves around modulating the activity of key enzymes in this pathway, such as MTH1 (MutT homolog 1) and OGG1 (8-oxoguanine DNA glycosylase 1).

MTH1 Inhibition: Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidative damage, including the oxidation of dGTP in the nucleotide pool to 8-oxo-dGTP. The MTH1 protein sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA. Cancer cells are often highly dependent on MTH1 for survival, a concept known as non-oncogene addiction. nih.gov This has led to the development of MTH1 inhibitors as a potential anti-cancer strategy. By inhibiting MTH1, these compounds aim to increase the incorporation of oxidized nucleotides into the DNA of cancer cells, leading to DNA damage and cell death. Several MTH1 inhibitors, such as TH1579 (karonudib), have shown promise in preclinical models and are being evaluated in clinical trials.

OGG1 Modulation: OGG1 is the primary enzyme responsible for recognizing and excising 8-oxo-dG from DNA. Both inhibitors and activators of OGG1 are being explored for therapeutic purposes. OGG1 inhibitors are being investigated as potential treatments for cancer and inflammatory diseases. nih.gov In cancer, inhibiting OGG1 could sensitize tumor cells to DNA-damaging therapies like chemotherapy and radiation. In inflammatory conditions, where OGG1 has been implicated in pro-inflammatory gene expression, inhibitors may help to dampen the inflammatory response. Conversely, OGG1 activators could be beneficial in conditions associated with accelerated aging or neurodegeneration, where enhancing the repair of oxidative DNA damage might be protective.

The table below summarizes some of the key proteins in the 8-oxo-dG pathway that are being targeted for therapeutic development.

Target ProteinTherapeutic StrategyPotential ApplicationKey Findings
MTH1 InhibitionCancerPrevents sanitation of the oxidized dNTP pool, leading to DNA damage and selective killing of cancer cells. nih.gov
OGG1 InhibitionCancer, InflammationSensitizes cancer cells to DNA-damaging agents; reduces pro-inflammatory gene expression.
OGG1 ActivationAging, NeurodegenerationEnhances repair of oxidative DNA damage, potentially preventing age-related decline.

Development of Novel High-Throughput Assays for this compound Detection

Accurate and efficient quantification of 8-oxo-dG is crucial for its use as a biomarker of oxidative stress and for screening potential therapeutic agents. This has driven the development of novel high-throughput assays with improved sensitivity and specificity.

Biosensors: A variety of biosensors for 8-oxo-dG detection have been developed. Some utilize split-protein complementation, where the interaction of a damage-recognition domain (like OGG1) with 8-oxo-dG brings together two fragments of a reporter protein, such as luciferase, generating a detectable signal. researchgate.net CRISPR-Cas-based biosensors have also been engineered for the rapid and sensitive measurement of 8-oxoguanine DNA glycosylase activity, which indirectly reflects the presence of 8-oxo-dG. These biosensors can achieve very low detection limits and have been used to quantify OGG1 activity at the single-cell level. Other approaches include damage site-specific fluorescent biosensors that use hyperbranched signal amplification to detect 8-oxo-dG with extremely high sensitivity. Electrochemical biosensors also offer a robust and low-cost platform for 8-oxo-dG detection.

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) remain a popular method for 8-oxo-dG detection due to their suitability for high-throughput screening. Recent improvements in ELISA methods have enhanced their sensitivity and reliability for quantifying 8-oxo-dG in biological samples.

Other Novel Methods: Nanopore sensing is an emerging single-molecule technique that has been adapted for the selective detection of 8-oxo-dG in single-stranded DNA. This approach offers a reliable, fast, and low-cost method for high-throughput screening. Additionally, fluorescent probes that specifically bind to 8-oxo-dG are being developed to facilitate its quantification. A visualization method using a split version of the E. coli MutT protein has been developed to detect 8-oxo-dGTP and related nucleotides in living cells, providing a tool for high-throughput screening of MTH1 inhibitors.

The table below highlights some of the novel assay technologies for 8-oxo-dG detection.

Assay TechnologyPrincipleAdvantages
Split-Protein Biosensors 8-oxo-dG-mediated reassembly of a reporter protein. researchgate.net"Turn-on" signal, suitable for cellular assays.
CRISPR-Cas Biosensors OGG1-initiated amplification detected by CRISPR-Cas12a.High sensitivity, rapid, isothermal.
Fluorescent Biosensors Site-specific hyperbranched nucleic acid amplification.Extremely high sensitivity, single-molecule detection.
Nanopore Sensing Host-guest complex-modified DNA translocation through a nanopore.Single-molecule detection, rapid, low-cost.
Live-Cell Visualization Split-MutT protein reassembly upon binding to oxidized nucleotides.In vivo detection, suitable for high-throughput screening.

Future Directions in this compound Research

The field of 8-oxo-dG research is poised for significant advancements, with several key questions and future directions emerging. A major area of focus will be to further unravel the epigenetic roles of 8-oxo-dG and its repair intermediates in gene regulation. Understanding how the dynamic placement and removal of this lesion at specific genomic locations, such as enhancers and promoters, influences transcription and chromatin architecture will be a critical area of investigation.

The complex interplay between 8-oxo-dG and other DNA repair pathways, particularly nucleotide excision repair (NER), requires further elucidation. While it is established that NER proteins can be involved in the repair of oxidative damage, a unified model of how BER and NER pathways coordinate to handle these lesions is still lacking.

In the therapeutic arena, a key challenge will be the development of highly specific and potent modulators of the 8-oxo-dG pathway with favorable pharmacological properties. For MTH1 and OGG1 inhibitors, careful evaluation of off-target effects is crucial to ensure their safety and efficacy in clinical applications. Furthermore, identifying patient populations that are most likely to benefit from these targeted therapies will be essential for their successful translation to the clinic.

The development of even more sensitive and robust high-throughput assays for 8-oxo-dG will continue to be a priority. These tools will be invaluable for large-scale epidemiological studies to firmly establish the role of 8-oxo-dG as a biomarker for various diseases and for the discovery of new therapeutic agents.

Finally, exploring the role of 8-oxo-dG in a wider range of biological processes, including its impact on mitochondrial function, telomere maintenance, and the aging process, will undoubtedly reveal new and unexpected facets of this multifaceted DNA lesion.

Q & A

Basic Research Questions

Q. What are the best practices for measuring 8-oxo-dG in DNA or biological samples?

  • Methodological Answer : Use chromatographic techniques like HPLC-ECD or LC-MS/MS with strict artifact prevention protocols. Include antioxidants (e.g., deferoxamine) and metal chelators during sample preparation to minimize artifactual oxidation . Urinary 8-oxo-dG measurements require validation via inter-laboratory consensus (e.g., ESCODD guidelines) to address variability, with HPLC-ECD and LC-MS/MS showing stronger correlation (rp=0.89) compared to ELISA, which overestimates levels . Baseline levels in human lymphocytes range between 0.3–4.2 adducts/10⁶ guanines when standardized .

Q. How can artifactual oxidation of guanine during sample preparation be minimized?

  • Methodological Answer : Implement protocols with radical scavengers (e.g., TEMPOL), metal chelators (e.g., EDTA), and low-temperature processing. For urinary analysis, avoid urea contamination, which cross-reacts with ELISA kits, and prioritize LC-MS/MS for specificity . Enzymatic approaches like the FPG-coupled comet assay reduce overestimation caused by oxidation during DNA extraction .

Q. Is urinary 8-oxo-dG a reliable biomarker for oxidative stress in human studies?

  • Methodological Answer : Urinary 8-oxo-dG reflects systemic oxidative stress but requires careful interpretation. Studies suggest contributions from nucleotide pool repair (via Nudix hydrolases) rather than direct DNA repair. Dietary influences are minimal, but inter-individual variability necessitates normalization to creatinine and large sample sizes. Consensus between chromatographic methods exists, though ELISA remains unreliable .

Q. What experimental designs link 8-oxo-dG to disease pathogenesis like cancer or neurodegeneration?

  • Methodological Answer : Use case-control or cohort studies with matched oxidative stress markers (e.g., lipid peroxidation products) and genetic profiling (e.g., OGG1 polymorphisms). For example, nested case-cohort studies show urinary 8-oxo-dG levels in never-smokers correlate with lung cancer risk (IRR=11.8 per doubling) . In vitro models should pair 8-oxo-dG quantification with functional assays (e.g., comet assay, RNA-seq) to assess mutagenicity .

Q. How do HPLC-ECD and LC-MS/MS compare for 8-oxo-dG quantification?

  • Methodological Answer : HPLC-ECD offers high sensitivity (~0.1 fmol) but risks overestimating due to artifactual oxidation. LC-MS/MS provides structural specificity via tandem mass transitions (e.g., m/z 284→168 for 8-oxo-dG) and isotope-labeled internal standards (e.g., ¹⁵N₅-8-oxo-dG), reducing variability to <25% CV in inter-laboratory comparisons .

Advanced Research Questions

Q. What biological roles does 8-oxo-dG play beyond being a DNA damage biomarker?

  • Methodological Answer : 8-oxo-dG in extracellular DNA or free forms activates stress signaling (e.g., NF-κB) and immune responses. Study these roles using knockout models (e.g., OGG1⁻/⁻ mice) or aptamer-based sensors to track 8-oxo-dG dynamics in inflammation. Triple-stranded DNA scaffolds can isolate sequence-specific interactions, revealing roles in transcriptional regulation .

Q. How can the complex oxidation products of 8-oxo-dG be characterized analytically?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with stable isotope dilution. For example, nitrosoperoxycarbonate oxidizes 8-oxo-dG to dehydroguanidinohydantoin (DGh), detectable via LC-HRMS (Δmass <2 ppm). Hydrolytic conversion rates (t₁/₂=2–7 h) require kinetic studies under physiological pH/temperature .

Q. Does sequence context influence 8-oxo-dG’s susceptibility to secondary oxidation?

  • Methodological Answer : Yes. Riboflavin-mediated photooxidation shows sequence-dependent product ratios (e.g., DGh predominates in 5'-TGT-3' contexts), while inflammation-derived oxidants (e.g., ONOOCO₂⁻) exhibit sequence-independent patterns. Use site-specifically modified oligonucleotides and PAGE/MS to map damage .

Q. How can inter-laboratory discrepancies in 8-oxo-dG measurements be resolved?

  • Methodological Answer : Adopt ESCODD’s standardized reference materials (e.g., ctDNA with defined 8-oxo-dG) and blinded inter-lab comparisons. Harmonize protocols for DNA extraction (e.g., phenol-free methods), artifact suppression, and data normalization. Discrepancies arise from HPLC overestimating vs. enzymatic assays underreporting; cross-validate with multiple techniques .

Q. What are the advantages of coupling the comet assay with chromatographic methods?

  • Methodological Answer : The comet assay detects strand breaks at 8-oxo-dG sites via FPG treatment, providing repair-specific insights, while HPLC-ECD/LC-MS/MS quantifies absolute adduct levels. Combined, they differentiate repair efficiency (e.g., OGG1 activity) from adduct accumulation. For example, OGG1 Ser326Cys polymorphisms show no effect on urinary 8-oxo-dG but alter repair kinetics in comet assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.